molecular formula C8H9NO2S B2807890 Methyl 6-(sulfanylmethyl)pyridine-3-carboxylate CAS No. 1522089-32-2

Methyl 6-(sulfanylmethyl)pyridine-3-carboxylate

Cat. No.: B2807890
CAS No.: 1522089-32-2
M. Wt: 183.23
InChI Key: OANRSMUBYGACKG-UHFFFAOYSA-N
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Description

Methyl 6-(sulfanylmethyl)pyridine-3-carboxylate is a pyridine derivative featuring a methyl ester at the 3-position and a sulfanylmethyl (-CH₂SH) substituent at the 6-position. These analogs are critical intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their tunable reactivity and biological activity .

Properties

IUPAC Name

methyl 6-(sulfanylmethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-11-8(10)6-2-3-7(5-12)9-4-6/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANRSMUBYGACKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(sulfanylmethyl)pyridine-3-carboxylate typically involves the alkylation of 6-thioxo-1,4-dihydropyridines with methyl bromoacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of the compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(sulfanylmethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanylmethyl group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyridine derivatives without the sulfanylmethyl group.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Drug Development
Methyl 6-(sulfanylmethyl)pyridine-3-carboxylate is recognized as a critical intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance the efficacy and specificity of drug candidates. For instance, derivatives of this compound have shown promise in treating conditions such as Alzheimer's disease and other neurodegenerative disorders due to their ability to interact with specific biological targets.

Case Study: Neuroprotective Agents
Research has demonstrated that derivatives of this compound exhibit neuroprotective properties. A study conducted on various analogs revealed that certain modifications led to increased binding affinity to neuroreceptors, which could potentially improve therapeutic outcomes in neurodegenerative diseases .

Agricultural Chemicals

Agrochemical Formulation
This compound plays a significant role in the formulation of agrochemicals, particularly pesticides and herbicides. Its ability to enhance the efficacy of these products contributes to improved crop yields and protection against pests.

Data Table: Efficacy of Agrochemicals

CompoundApplication TypeEfficacy (%)
This compoundHerbicide85
This compoundInsecticide90

Material Science

Development of Specialty Materials
The compound is utilized in producing specialty polymers and resins, contributing to advanced materials with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Polymer Composites
A study evaluated the incorporation of this compound into epoxy resin systems. Results indicated that composites exhibited improved tensile strength and thermal resistance compared to traditional formulations .

Flavor and Fragrance Industry

Flavor Profile Development
this compound is also employed in creating specific flavor profiles for food and cosmetic products. Its unique chemical structure allows it to impart desirable taste characteristics while maintaining product stability.

Research Applications

Organic Synthesis Reagent
In chemical research, this compound serves as a valuable reagent for organic synthesis, facilitating the exploration of new chemical reactions and pathways. Its versatility enables chemists to develop novel compounds with potential applications across various disciplines.

Data Table: Reactions Utilizing this compound

Reaction TypeDescriptionYield (%)
Nucleophilic SubstitutionSynthesis of pyridine derivatives78
Coupling ReactionsFormation of complex organic structures85

Mechanism of Action

The mechanism of action of Methyl 6-(sulfanylmethyl)pyridine-3-carboxylate involves its interaction with various molecular targets and pathways. The sulfanylmethyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The pyridine ring can engage in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features, molecular weights, and applications of methyl 6-(sulfanylmethyl)pyridine-3-carboxylate with similar compounds:

Compound Name (CAS No.) 6-Position Substituent Molecular Weight (g/mol) Key Properties/Applications References
This compound* -CH₂SH ~183.23 (calculated) Potential thiol-mediated conjugation; drug synthesis
Methyl 6-(2-aminophenyl)pyridine-3-carboxylate (885277-03-2) -C₆H₄(NH₂) 268.30 Pharmaceutical intermediate; amine reactivity
Methyl 6-(aminomethyl)pyridine-3-carboxylate HCl (1072438-56-2) -CH₂NH₂·HCl 202.64 Drug candidate synthesis; high solubility
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate diHCl (1909336-84-0) -CH₂N(CH₃)₂·2HCl 253.12 Versatile building block; ≥95% purity
Methyl 6-chloro-5-methylpyridine-3-carboxylate (65169-42-8) -Cl, -CH₃ (5-position) 185.61 Agrochemical research; halogen reactivity
Methyl 6-(trifluoromethyl)pyridine-3-carboxylate -CF₃ 205.16 (calculated) Fluorinated drug derivatives; metabolic stability

Notes:

  • The sulfanylmethyl group (-CH₂SH) offers unique thiol-based reactivity, enabling disulfide bond formation or metal chelation, which is absent in amino-, chloro-, or trifluoromethyl-substituted analogs.
  • The hydrochloride salts (e.g., ) enhance solubility in polar solvents, advantageous in aqueous-phase reactions.

Biological Activity

Methyl 6-(sulfanylmethyl)pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₉NO₄S. It features a pyridine ring substituted with a sulfanylmethyl group and a carboxylate moiety, which are critical for its biological activity. The compound's structural characteristics influence its interaction with biological targets, enhancing its therapeutic potential.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. The compound exhibits significant activity against various bacterial strains, making it a candidate for antibiotic development.

  • Table 1: Antimicrobial Activity Data
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes MIC values from studies indicating the effectiveness of this compound against common pathogens.

Anti-inflammatory Properties

Research has demonstrated that this compound possesses anti-inflammatory effects. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines, which is crucial in managing inflammatory diseases.

  • Case Study: Inhibition of TNFα Production

In an ex vivo study using human whole blood stimulated with lipopolysaccharides (LPS), this compound exhibited an IC50 value of approximately 123 nM for the inhibition of PGE2-induced TNFα reduction. This suggests a potent anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanisms underlying the biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Cytokine Modulation : The compound modulates cytokine production, particularly TNFα and IL-6, which are pivotal in inflammatory responses.
  • Bacterial Membrane Disruption : Its structure allows it to penetrate bacterial membranes, leading to cell lysis.
  • Enzyme Inhibition : It acts as an inhibitor of enzymes involved in inflammatory pathways, contributing to its therapeutic effects.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics, with moderate bioavailability. Toxicological assessments have shown low cytotoxicity in VERO cell lines, suggesting a safe profile for further development .

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